molecular formula C19H20N4O2 B11193712 N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

Cat. No.: B11193712
M. Wt: 336.4 g/mol
InChI Key: XFMINTYOZQCXCZ-UHFFFAOYSA-N
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Description

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a complex organic compound that features a quinoline core, a cyclohexyl group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Cyclohexyl group introduction: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.

    Quinoline core synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the cyclohexyl group.

    Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the quinoline core and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the quinoline core and cyclohexyl group.

    Reduction: Reduced derivatives of the oxadiazole ring and quinoline core.

    Substitution: Substituted derivatives at the quinoline core and oxadiazole ring.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide has shown promise as an antimicrobial agent. A study demonstrated that derivatives of quinoline with oxadiazole exhibited significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated strong efficacy in comparison to standard antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget BacteriaMIC (µg/mL)Reference
7aMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5
6dMycobacterium tuberculosis8.0

2. Anticancer Potential

Research indicates that quinoline derivatives can act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds derived from quinoline exhibit cytotoxic effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds ranged from 0.137 to 0.583 µg/mL, demonstrating their potential as effective anticancer therapeutics .

Table 2: Cytotoxic Activity of Quinoline-Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
7HepG20.137
12dMCF-70.164
ErlotinibHepG20.308

Case Studies

Case Study 1: Antitubercular Screening
In a study focused on antitubercular agents, derivatives containing the quinoline core were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. One compound showed significant activity with an MIC value comparable to established treatments like Isoniazid .

Case Study 2: Anticancer Efficacy
A series of quinoline-oxadiazole derivatives were tested for their anticancer properties against HepG2 and MCF-7 cell lines. The results indicated that certain derivatives had better efficacy than traditional chemotherapeutics, suggesting their potential for further development into clinical candidates .

Mechanism of Action

The mechanism of action of N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in disease processes.

    Receptor binding: The compound may bind to specific receptors, modulating their activity.

    Signal transduction: The compound may affect signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide can be compared with other similar compounds, such as:

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Biological Activity

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H22N4O2
  • Molecular Weight : 306.39 g/mol
  • CAS Number : 1326852-89-4

The compound features a quinoline core substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group, which is known for its diverse biological properties.

Anticancer Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, studies have shown that oxadiazole derivatives can inhibit critical enzymes involved in cancer progression, such as histone deacetylases (HDAC) and thymidylate synthase .

In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's IC50 values were reported to be effective against human colon adenocarcinoma (HT-29) and other cancer types, indicating its potential as an anticancer agent .

Cell Line IC50 Value (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma85.0
Human Ovarian Adenocarcinoma78.5

Antimicrobial Activity

Oxadiazole derivatives have also shown promising antimicrobial properties. A study highlighted the ability of certain oxadiazoles to inhibit bacterial growth by targeting specific metabolic pathways . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active oxadiazole compounds suggests potential activity against various pathogens.

The mechanism of action for this compound may involve:

  • Enzyme Inhibition : Targeting enzymes like HDAC and thymidylate synthase disrupts cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Production : Inducing oxidative stress in cancer cells leading to apoptosis.
  • Cell Cycle Arrest : Interfering with cell cycle progression through various checkpoints.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

  • Anticancer Activity : A study published in PMC identified that compounds with the oxadiazole moiety showed significant inhibition of cancer cell lines through various pathways, including apoptosis induction and cell cycle arrest .
  • Structure–Activity Relationship (SAR) : Research has established correlations between the structure of oxadiazoles and their biological activities. Modifications in substituents can enhance potency against specific targets .
  • Synergistic Effects : Some studies suggest that combining this compound with other therapeutic agents may produce synergistic effects, enhancing overall efficacy against resistant cancer types .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide?

The synthesis typically involves two key steps:

  • Oxadiazole Ring Formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or HBTU) to form the 3-methyl-1,2,4-oxadiazole moiety .
  • Quinoline-Carboxamide Coupling : Activation of the quinoline-2-carboxylic acid using coupling agents like HBTU or EDC in the presence of a base (e.g., TEA) to react with the cyclohexylamine intermediate .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
Oxadiazole FormationAmidoxime + Trifluoroacetic anhydride, 60°C, 12h75–80%
Amide CouplingQuinoline-2-carboxylic acid, HBTU, TEA, DMF, RT, 24h~70%

Q. How is the compound characterized structurally and chemically?

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) and the oxadiazole methyl group (δ 2.3–2.5 ppm, singlet) .
    • IR Spectroscopy : C=O stretch of the carboxamide (1650–1680 cm⁻¹) and oxadiazole ring vibrations (950–980 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns confirm molecular weight and substituent stability .

Q. What in vitro assays are suitable for initial biological screening?

  • Antimicrobial Activity : Disk diffusion assays (Mueller Hinton agar) and MIC determination via microplate dilution .
  • Antiplasmodial Activity : Multi-stage assays against Plasmodium falciparum cultures, measuring IC₅₀ values for blood-stage parasites .

Advanced Research Questions

Q. How can synthetic routes be optimized to address steric hindrance in the cyclohexyl substituent?

  • Strategy : Use bulky amine-protecting groups (e.g., Boc) during cyclohexylamine synthesis to reduce steric interference .
  • Catalytic Optimization : Employ microwave-assisted synthesis to enhance reaction rates and yields (e.g., 30% yield improvement at 100°C, 1h vs. 24h conventional heating) .
  • Data Analysis : Compare yields and purity via HPLC under varied conditions (see table below):
MethodTimeYieldPurity
Conventional24h70%95%
Microwave1h85%98%

Q. How to resolve contradictions in biological activity data across studies?

  • Potential Causes :
    • Variability in compound purity (e.g., residual solvents affecting assay results).
    • Differences in assay protocols (e.g., serum concentration in cell culture media altering bioavailability).
  • Methodological Adjustments :
    • Standardize purity validation (HPLC ≥98%) and use controlled solvent systems (e.g., DMSO concentration <0.1%) .
    • Cross-validate using orthogonal assays (e.g., SPR binding studies vs. cellular IC₅₀) .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

  • Structure-Activity Relationship (SAR) Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like Plasmodium dihydroorotate dehydrogenase .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
  • Dynamic Simulations : MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories, identifying critical hydrogen bonds with protein residues .

Example Docking Results :

Target ProteinBinding Affinity (kcal/mol)Key Interactions
PfDHODH-9.2H-bond with Arg265, π-stacking with Phe227

Q. Methodological Considerations

  • Safety and Handling : Follow SDS guidelines for PPE (gloves, lab coat) and avoid inhalation/contact due to potential skin/eye irritation .
  • Storage : Store in airtight containers at -20°C under inert gas (Ar/N₂) to prevent oxadiazole ring hydrolysis .

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13-20-18(25-23-13)19(11-5-2-6-12-19)22-17(24)16-10-9-14-7-3-4-8-15(14)21-16/h3-4,7-10H,2,5-6,11-12H2,1H3,(H,22,24)

InChI Key

XFMINTYOZQCXCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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